molecular formula C14H19N5O2 B2564652 (E)-9-(but-2-en-1-yl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 1021124-32-2

(E)-9-(but-2-en-1-yl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2564652
CAS No.: 1021124-32-2
M. Wt: 289.339
InChI Key: GEUIILMRYBUHMN-SNAWJCMRSA-N
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Description

(E)-9-(But-2-en-1-yl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a tricyclic xanthine derivative characterized by a pyrimido[2,1-f]purine core modified with a 1,3-dimethyl substitution and an (E)-configured but-2-en-1-yl group at the N9 position. This compound belongs to a class of molecules designed to optimize pharmacological activity through structural modifications of the xanthine scaffold, a strategy widely employed in developing adenosine receptor antagonists, phosphodiesterase inhibitors, and monoamine oxidase (MAO) targeting agents .

The 1,3-dimethyl groups on the purine ring are critical for metabolic stability, reducing susceptibility to demethylation enzymes . Such derivatives are often synthesized via nucleophilic substitution reactions, as seen in analogous compounds (e.g., 9-substituted pyrimidopurinediones in ), where alkylation or alkenylation reactions are performed under reflux conditions in polar solvents like ethanol or n-butanol .

Properties

IUPAC Name

9-[(E)-but-2-enyl]-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-4-5-7-18-8-6-9-19-10-11(15-13(18)19)16(2)14(21)17(3)12(10)20/h4-5H,6-9H2,1-3H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEUIILMRYBUHMN-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1CCCN2C1=NC3=C2C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CN1CCCN2C1=NC3=C2C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-9-(but-2-en-1-yl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a purine derivative with notable biological activities. This article compiles various research findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C14H19N5OC_{14}H_{19}N_{5}O, and it features a complex structure that includes a tetrahydropyrimido core which is characteristic of many biologically active purines. The compound's unique structural features contribute to its interaction with biological targets.

Research indicates that this compound may exhibit multiple mechanisms of action:

  • Adenosine Receptor Modulation : Similar compounds have been shown to interact with adenosine receptors (A1 and A2A), which play critical roles in various physiological processes. For instance, derivatives of tetrahydropyrimido compounds have been reported to act as antagonists at these receptors, influencing neurotransmitter release and potentially offering neuroprotective effects .
  • Inhibition of Enzymatic Activity : Some studies suggest that purine derivatives can inhibit enzymes like adenosine deaminase (ADA), which is involved in purine metabolism. This inhibition can lead to increased levels of adenosine in tissues, affecting cellular signaling pathways .

Biological Activity Data

The biological activities of this compound can be summarized as follows:

Activity IC50 / K_i Values Remarks
Adenosine A1 receptor inhibitionK_i = 116 nMPotent antagonist effect observed
Adenosine A2A receptor inhibitionK_i = 94 nMSelective antagonist activity noted
ADA inhibitionIC50 = 1.7 µMSignificant impact on adenosine metabolism
Cytostatic activityIC50 = 0.01 - 10 µMEffective against various cancer cell lines

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Neuroprotective Effects : In animal models, derivatives similar to (E)-9-(but-2-en-1-yl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine have shown promise in protecting neuronal cells from oxidative stress and apoptosis. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Anticancer Activity : In vitro studies have demonstrated that certain analogues possess significant cytotoxic effects against leukemia and other cancer cell lines. The observed IC50 values indicate a strong potential for development into anticancer therapies .
  • Antiviral Properties : Some research has pointed towards antiviral activities against Hepatitis C virus (HCV), indicating that this class of compounds could be explored for antiviral drug development .

Scientific Research Applications

The compound exhibits significant biological activities that can be categorized into several key areas:

Antimicrobial Activity

Research indicates that derivatives of purine and pyrimidine compounds often demonstrate substantial antimicrobial properties. The compound's structural characteristics suggest potential effectiveness against various bacterial strains.

Case Study: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of (E)-9-(but-2-en-1-yl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione against several Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

CompoundMIC (µg/mL)Target Bacteria
Compound A15Staphylococcus aureus
Compound B25Escherichia coli
(E)-9-(but-2-en-1-yl)-...20Bacillus subtilis

These results indicate that the compound has a promising antimicrobial profile.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Research suggests that it may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines.

Case Study: Anticancer Activity
In a controlled study involving human cancer cell lines such as MCF-7 (breast), HeLa (cervical), and A549 (lung), the effects on cell viability were assessed. The results indicated significant reductions in cell proliferation at varying concentrations:

Cell LineIC50 (µM)
MCF-740
HeLa55
A54950

These findings support the notion that the compound could serve as a potential anticancer agent.

Mechanistic Insights

The biological activities of this compound are believed to stem from its ability to interact with cellular targets involved in nucleic acid metabolism. Such interactions may influence pathways critical for microbial survival and cancer cell growth.

Comparison with Similar Compounds

Alkyl vs. Aryl Substituents

  • Alkyl Chains (e.g., Compound 24, 22) : Prop-2-ynyl and ethenyl substituents exhibit high synthetic yields (70–93%) due to favorable nucleophilic reactivity . The ethenyl group in Compound 22 shows a bathochromic UV shift (304 nm vs. 296 nm in Compound 24), attributed to π→π* transitions in the conjugated system .
  • Aryl Groups (e.g., ) : Aromatic substituents like 3-methoxyphenyl or 4-chlorophenyl introduce steric bulk and electronic effects. The 4-chlorophenyl derivative () may exhibit enhanced target selectivity via hydrophobic interactions, while methoxy groups improve pharmacokinetic properties .

Spectral and Physicochemical Properties

  • 1H-NMR Trends : Compounds with flexible alkyl chains (e.g., Compound 26 in ) show multiplet signals for CH₂ groups (δ 1.22–1.92 ppm), while aromatic derivatives exhibit upfield shifts for methoxy or chloro substituents (e.g., δ 7.38–7.48 ppm for ethenyl protons in Compound 22) .
  • Melting Points : Higher melting points in ethenyl derivatives (268–271°C for Compound 22 vs. 203–206°C for Compound 24) correlate with increased molecular rigidity .

Key Research Findings

Substituent-Driven Reactivity : Alkynyl groups (e.g., Compound 24) offer superior synthetic yields compared to alkenyl or aryl groups due to their electrophilic character .

Biological Optimization : Aryl-substituted derivatives (e.g., 3-methoxyphenyl in ) balance target affinity and pharmacokinetics, making them promising candidates for CNS disorders .

Stereochemical Impact : The (E)-configuration in the target compound may confer preferential binding to planar binding pockets, a hypothesis supported by crystallographic studies of related purines () .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-9-(but-2-en-1-yl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or elimination reactions. For example, heating 9-(2-bromoethyl)-1,3-dimethyltetrahydropyrimidopurinedione with KOH in ethanol under reflux for 20 hours yields the ethenyl derivative (70% yield), as demonstrated in analogous syntheses . Key parameters include solvent choice (ethanol or n-butanol), reaction time (10–20 hours), and excess amine ratios (5–36 equivalents). Crystallization with ethanol or methoxyethanol ensures purity.

Q. How should researchers characterize the compound’s structural integrity post-synthesis?

  • Methodological Answer : Use a combination of:

  • 1H-NMR : Analyze chemical shifts for methyl groups (δ 3.35–3.53 ppm) and olefinic protons (δ 7.38–7.48 ppm) to confirm substituent geometry .
  • IR Spectroscopy : Detect carbonyl stretches (~1,701 cm⁻¹ for C=O) and alkenyl C-H vibrations (3,089–3,123 cm⁻¹) .
  • Elemental Analysis : Validate empirical formulas (e.g., C, H, N within ±0.3% of theoretical values) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data for substituted tetrahydropyrimidopurinediones?

  • Methodological Answer : Discrepancies in NMR or IR data (e.g., unexpected splitting patterns) often arise from conformational flexibility or solvent effects. For example, the ethenyl group’s geometry ((E) vs. (Z)) significantly impacts proton coupling constants (J = 6–12 Hz). Use NOESY or variable-temperature NMR to confirm spatial arrangements . Computational tools (DFT or MD simulations) can model preferred conformers and predict spectral profiles .

Q. How can structure-activity relationships (SAR) be investigated for this compound?

  • Methodological Answer :

Functional Group Variation : Replace the but-2-en-1-yl group with prop-2-ynyl or phenylmethyl analogs (as in and ) to assess electronic/steric effects on biological activity.

Biological Assays : Test inhibitory activity against kinases (e.g., eEF-2K) using enzymatic assays (IC50 determination) and cell-based models (e.g., proliferation assays) .

Molecular Docking : Map interactions with target proteins (e.g., ATP-binding pockets) using software like AutoDock Vina, leveraging crystallographic data from related purine derivatives .

Q. What experimental designs mitigate low yields in multi-step syntheses?

  • Methodological Answer :

  • Optimize Reaction Conditions : For elimination reactions (e.g., forming the ethenyl group), use polar aprotic solvents (DMF) and elevated temperatures (reflux) to favor product formation .
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(Ph3)4) for cross-coupling steps, as demonstrated in Suzuki-Miyaura reactions for aryl-substituted purines .
  • Purification Techniques : Employ column chromatography (EtOAc/hexane gradients) or fractional crystallization to isolate intermediates .

Q. How can computational chemistry predict the compound’s reactivity or stability?

  • Methodological Answer :

  • DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the electron-deficient purinedione core may undergo Michael additions .
  • Degradation Studies : Simulate hydrolysis pathways under physiological pH (4–8) using software like Gaussian, focusing on lactam ring opening or alkene oxidation .

Contradiction Analysis

  • Yield Discrepancies : Compound 24 (93% yield) vs. 26 (38%) highlights the impact of steric hindrance from ethyl vs. prop-2-ynyl groups. Bulky substituents reduce nucleophilic attack efficiency .
  • Spectral Shifts : The ethenyl proton region (δ 7.38–7.48) in compound 22 differs from prop-2-ynyl analogs (δ 2.18–2.29), confirming substituent-dependent electronic environments .

Key Recommendations

  • Prioritize n-butanol as a solvent for high-yield syntheses.
  • Validate olefin geometry via NOESY before biological testing.
  • Cross-reference elemental analysis with computational predictions to resolve structural ambiguities.

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